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Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B073834 Get Quote

In the realm of chemical analysis, the unambiguous identification of isomeric compounds

presents a significant challenge. For researchers, scientists, and professionals in drug

development, distinguishing between closely related molecules like methyl 2-furoate and its

isomers, methyl 3-furoate and methyl 2-furylacetate, is crucial for ensuring the purity, efficacy,

and safety of pharmaceutical products and fine chemicals. This guide provides a

comprehensive spectroscopic comparison of these three isomers, leveraging nuclear magnetic

resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to highlight their

distinct spectral fingerprints.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry for methyl 2-furoate, methyl 3-furoate, and methyl 2-

furylacetate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) ppm

Methyl 2-furoate
7.59 (dd, 1H, H5), 7.18 (dd, 1H, H3), 6.52 (dd,

1H, H4), 3.90 (s, 3H, OCH₃)[1]

Methyl 3-furoate
8.03 (m, 1H, H2), 7.42 (t, 1H, H5), 6.75 (m, 1H,

H4), 3.83 (s, 3H, OCH₃)

Methyl 2-furylacetate
7.35 (m, 1H, H5), 6.33 (m, 1H, H4), 6.22 (m, 1H,

H3), 3.78 (s, 2H, CH₂), 3.71 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

Methyl 2-furoate 159.1, 146.5, 144.8, 118.0, 111.9, 51.8[1]

Methyl 3-furoate 163.4, 147.8, 143.7, 120.2, 110.1, 51.6[2]

Methyl 2-furylacetate 171.0, 148.5, 142.1, 110.8, 108.2, 52.2, 33.9

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound C=O Stretch C-O Stretch
Furan Ring C=C
Stretch

Methyl 2-furoate ~1725 ~1290, ~1150 ~1580, ~1470

Methyl 3-furoate ~1720 ~1280, ~1140 ~1590, ~1500

Methyl 2-furylacetate ~1740 ~1250, ~1160 ~1560, ~1500

Table 4: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Methyl 2-furoate 126 95, 67, 39[1]

Methyl 3-furoate 126 97, 69, 41

Methyl 2-furylacetate 140 81, 53

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved

in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C

NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are

reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectra were recorded on an FT-IR spectrometer equipped with a diamond attenuated

total reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly

onto the ATR crystal. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹ by co-adding 32 scans. A background spectrum of the clean, empty ATR crystal was

recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer with

an electron ionization (EI) source. A 30 m x 0.25 mm capillary column with a 0.25 µm film

thickness was used for separation. The oven temperature was programmed to start at 50°C for

2 minutes, then ramped to 250°C at a rate of 10°C/minute, and held for 5 minutes. Helium was

used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was

operated in full scan mode over a mass range of m/z 35-350.

Visualization of the Analytical Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Spectroscopy%20and%20Spectrometry%20PS3%20IR%20HNMR%20CNMR%20and%20EI-MS-key.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The logical flow of the spectroscopic comparison process is illustrated in the following diagram.

Workflow for Spectroscopic Comparison of Isomers
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Caption: Workflow for the spectroscopic comparison of isomers.

By employing a multi-technique spectroscopic approach, the subtle structural differences

between methyl 2-furoate and its isomers can be clearly elucidated. The distinct patterns in

their NMR, IR, and mass spectra provide a robust basis for their individual identification and

characterization, a critical step in ensuring the quality and integrity of chemical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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